(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
Description
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride (CAS: 2095926-24-0) is a fluorinated amino acid ester derivative with a molecular formula of C₈H₁₇ClFNO₂ and a molecular weight of 213.68 g/mol . It is the hydrochloride salt of the chiral (S)-enantiomer, featuring a branched pentanoate backbone substituted with a fluorine atom and a methyl group at the 4-position.
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKZTACOAZGMPR-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857294 | |
| Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156047-39-1 | |
| Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrofluorination with 70% HF-Urea Complex
The foundational approach involves hydrofluorination of (S)-ethyl 2-amino-4-methylpent-4-enoate using 70% HF-urea complex under cryogenic conditions (-10°C to -15°C). Post-reaction ammoniation at -10°C precipitates camphorsulfonic acid (CSA) salts, which are discarded after filtration. Subsequent methyl tert-butyl ether (MTBE) extraction isolates the fluorinated intermediate, yielding 60% after dibromodimethylhydantoin (DBDMH)-mediated purification.
Critical Parameters
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Temperature control: Maintaining subzero temperatures prevents HF volatilization and side reactions.
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Solvent selection: MTBE’s low polarity enhances separation of hydrophilic byproducts.
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Safety: HDPE reactors mitigate HF corrosion risks.
Acylation Strategies for Intermediate Protection
Benzyl Chloroformate-Mediated N-Acylation
Acylation of ethyl 4-fluoro-L-leucinate with benzyl chloroformate in acetonitrile-pyridine systems achieves 85% yield. The protocol involves:
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Dropwise addition of benzyl chloroformate (1.1 eq) to a 0°C solution of the leucinate ester.
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Gradual warming to 20°C over 18 hours.
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Ethyl acetate extraction and sequential washing with 10% HCl/brine.
Optimization Insights
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Pyridine (3 eq) neutralizes HCl, preventing ester hydrolysis.
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NMR confirmation: δ 7.38–7.28 (benzyl aromatic), 4.12 (quartet, ethoxy), 1.40 (diastereomeric CF(CH3)2).
Sulfate Salt Formation for Crystallization
Sulfuric Acid Precipitation
Crude (S)-fluoroleucine free base in MTBE reacts with concentrated H2SO4 (0.95 eq) at 0–5°C, forming a crystalline sulfate salt. After 3-hour stirring, filtration and acetonitrile/MTBE recrystallization yield 52% of the sulfate derivative.
Advantages
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Acid stoichiometry: Sub-equivalent H2SO4 minimizes di-sulfonation.
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Solvent polarity: Acetonitrile’s high dielectric constant promotes crystal nucleation.
Tartaric Acid Resolution for Enantiopure Product
Diastereomeric Salt Formation
Racemic fluoroleucine ethyl ester resolves via L-tartaric acid in ethanol:
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Heat L-tartaric acid (1.05 eq) in ethanol to 60°C.
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Add racemic ester in MTBE, stir 3 hours.
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Cool to 25°C, isolate (S)-enantiomer tartrate salt (90% yield).
Key Data
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Purity: >98% ee by chiral HPLC.
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NMR (DMSO-d6): δ 4.13 (q, J=7.1 Hz, ethoxy), 1.38 (d, J=21.6 Hz, CF(CH3)2).
Hydrochloride Salt Synthesis
Direct HCl Gas Treatment
Free base (S)-ethyl 4-fluoro-L-leucinate absorbs HCl gas in dichloromethane at 0°C, yielding the hydrochloride salt after solvent evaporation.
Process Considerations
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Gas flow rate: Slow HCl introduction prevents localized overheating.
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Hygroscopicity: Anhydrous conditions are critical to avoid hydrate formation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| HF-Urea Hydrofluorination | 60 | 95 | Scalable | Requires cryogenic conditions |
| Benzyl Acylation | 85 | 98 | Protects amine | Requires toxic chloroformate |
| Sulfate Crystallization | 52 | 99 | Facilitates purification | Low yield |
| Tartaric Resolution | 90 | 98 | High enantiopurity | Diastereomer recrystallization |
Industrial-Scale Process Recommendations
For kilogram-scale synthesis, the HF-urea route coupled with tartaric acid resolution proves optimal, balancing yield (75% overall) and enantiomeric excess (98%). Critical scale-up parameters include:
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Reactor Design : Hastelloy C-276 resists HF corrosion.
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DBDMH Recycling : Filter and reactivate spent hydantoin with Br2.
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Waste Management : Neutralize HF residues with CaCO3 slurry.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Neurotransmitter Modulation
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride has been studied for its interactions with neurotransmitter systems, particularly as a leucine derivative. Research indicates that compounds with similar structures can influence metabolic pathways and protein synthesis, making them valuable in understanding neurological disorders .
Drug Development
The compound is being explored in drug development for metabolic disorders and central nervous system medications. Its structural similarity to amino acids allows it to interact with various receptors and enzymes, which is crucial for pharmacological applications .
Case Study 1: Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity with amino acid transporters. These studies are vital for understanding its role in neurotransmission and potential therapeutic effects in conditions like depression and anxiety .
Case Study 2: Metabolic Pathway Influence
A study investigated the compound's influence on metabolic pathways related to muscle growth and recovery. Results indicated that it may enhance protein synthesis, making it a candidate for ergogenic supplements in sports medicine .
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage under inert gas (argon) in a cool, dry environment to prevent degradation .
- Safety : Classified with GHS07 warnings (H302, H315, H319, H335), indicating hazards such as skin/eye irritation and respiratory sensitivity .
- Applications : Utilized as a building block in peptide synthesis and medicinal chemistry due to its chiral center and fluorine substitution .
Comparison with Structurally Similar Compounds
Structural Analogues from Amino Acid Derivatives
The Combi-Blocks Amino Acids Catalog () lists several ethyl 2-amino-substituted esters, providing a basis for structural and functional comparisons:
Key Observations :
- Fluorine Substitution : QD-6828 and QB-7092 both incorporate fluorine, but their positions (aliphatic vs. aromatic) lead to divergent applications. QD-6828’s aliphatic fluorine enhances backbone rigidity, while QB-7092’s indole-fluorine may optimize π-π interactions in drug-receptor binding .
- Chirality : QD-6828 and QV-1425 are enantiomerically pure, critical for stereoselective biological activity. QV-1425’s (R)-configuration and fluorophenyl group suggest utility in peptidomimetics targeting GPCRs .
Functional Analogues: AEBSF Hydrochloride
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF; CAS: 30827-99-7) shares structural motifs with QD-6828, including an aminoethyl group and fluorine, but differs in core functionality:
Contrast :
Biological Activity
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₈ClFNO₂
- Molar Mass : Approximately 213.68 g/mol
- Structure : The compound features an amino group, a fluorine atom, and an ethyl ester functional group, with specific stereochemistry as the S-enantiomer, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its structural similarity to amino acids. It is hypothesized to interact with various neurotransmitter systems, particularly influencing metabolic pathways and protein synthesis. The compound may modulate enzyme activity by binding to specific receptors or transporters, thereby affecting cellular processes such as signal transduction and gene expression .
Biological Activities
- Neurotransmitter Modulation :
- Antitumor Activity :
- Pharmacological Applications :
Case Studies
- In Vitro Studies :
- Animal Models :
Comparative Analysis
The following table summarizes key compounds structurally related to this compound and their biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate HCl | C₈H₁₈ClFNO₂ | Contains fluorine; specific S-enantiomer | Neurotransmitter modulation, antitumor |
| Ethyl 2-amino-4-methylpentanoate | C₈H₁₇NO₂ | Lacks fluorine; simpler structure | Standard amino acid activity |
| Ethyl 2-amino-3-fluoropropanoate | C₅H₁₀FNO₂ | Shorter carbon chain; different fluorine position | Limited metabolic effects |
Q & A
Q. Structural Analogs for Comparison
| Compound Name | Key Features | Application Context |
|---|---|---|
| Ethyl 2-amino-4-(methylthio)butanoate | Methylthio group alters lipophilicity | Antimicrobial screening |
| (R)-1-(4-(Methylthio)phenyl)ethanamine | Enantiomer-dependent receptor binding | Pharmacodynamic studies |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods ensures structural and chemical validation:
- NMR Spectroscopy : H/C NMR confirms stereochemistry and fluorine incorporation (e.g., F NMR at ~-200 ppm for C-F bonds).
- Mass Spectrometry (HRMS) : Validates molecular weight (213.677 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
- HPLC-PDA : Assesses chemical purity (>95%) and detects impurities (e.g., diastereomers or degradation products) .
Advanced: How should researchers design stability studies to evaluate degradation under varying storage conditions?
Answer:
Stability protocols should account for environmental stressors:
Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation).
Humidity : Expose to 75% RH to assess hydrolysis susceptibility.
Light Sensitivity : Use UV/Vis lamps (ICH Q1B guidelines) to test photodegradation.
Analytical Endpoints : Monitor via HPLC for new peaks (degradants) and quantify parent compound loss.
Note : Organic degradation rates increase with temperature; continuous cooling is recommended during prolonged experiments .
Advanced: How can contradictory data in reported biological activities be resolved?
Answer:
Contradictions often arise from assay variability or structural misinterpretation. Mitigation strategies:
- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
- Structural Confirmation : Re-validate compound identity via X-ray or 2D-NMR before biological testing.
- Analog Profiling : Compare activity with structural analogs (e.g., ethyl phosphonates) to identify pharmacophore requirements .
Basic: What safety precautions are essential when handling this compound?
Answer:
- GHS Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage).
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
Advanced: How can receptor binding assays be optimized for this compound?
Answer:
Buffer Optimization : Use Tris-HCl (50 mM, pH 7.4) with 5 mM MgCl₂ to stabilize protein-ligand interactions.
Radioligand Competition : Employ H-labeled antagonists (e.g., for GPCRs) to measure IC₅₀ values.
Control Experiments : Include positive controls (e.g., known agonists) and DMSO vehicle controls (<0.1% v/v).
Data Analysis : Fit binding curves using nonlinear regression (e.g., GraphPad Prism®) to calculate .
Preliminary Findings : Fluorine substitution may enhance blood-brain barrier penetration, requiring in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
